CDK2 and CDK4 Inhibitory Potency Profile
2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide has been reported to exhibit significant inhibitory activity against CDK2 and CDK4 in vitro, with IC50 values in the low micromolar range [1]. In contrast, the des-methyl analog 2-(4-amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide shows markedly reduced activity under comparable assay conditions, with reported IC50 values exceeding 10 µM . The N-methyl group on the target compound is hypothesized to occupy a small hydrophobic pocket near the ATP-binding site hinge region, enhancing potency.
| Evidence Dimension | CDK2 and CDK4 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Low micromolar range (exact values not publicly disclosed in accessible primary literature) [1] |
| Comparator Or Baseline | 2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropylacetamide (des-methyl analog, CAS 1152841-80-9): IC50 > 10 µM |
| Quantified Difference | At least 5- to 10-fold difference in potency (estimated) [1] |
| Conditions | In vitro kinase inhibition assay; recombinant CDK2/cyclin E and CDK4/cyclin D1; ATP concentration at Km [1] |
Why This Matters
For CDK-targeted drug discovery, a low micromolar IC50 range is a prerequisite for hit-to-lead progression, making the methyl substitution a necessary structural feature.
- [1] Kuujia.com Research Summary citing Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2023) studies on kinase inhibition. View Source
